2-Amino-3,5-dimethylbenzaldehyde
Overview
Description
2-Amino-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, featuring an amino group (-NH2) and two methyl groups (-CH3) attached to the benzene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 3,5-dimethylbenzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Direct Amination: Another approach is the direct amination of 3,5-dimethylbenzaldehyde using ammonia under high pressure and temperature conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-amino-3,5-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2-amino-3,5-dimethylbenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo electrophilic substitution reactions, such as nitration, to form nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, alkaline medium, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Concentrated nitric acid, sulfuric acid, room temperature.
Major Products Formed:
2-Amino-3,5-dimethylbenzoic acid (oxidation product)
2-Amino-3,5-dimethylbenzyl alcohol (reduction product)
Nitro derivatives (substitution product)
Scientific Research Applications
2-Amino-3,5-dimethylbenzaldehyde is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in drug discovery processes.
Industry: It finds applications in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3,5-dimethylbenzaldehyde exerts its effects depends on the specific application. For example, in enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological or chemical context.
Comparison with Similar Compounds
2-Amino-3,5-dibromobenzaldehyde
2-Amino-3,5-dichlorobenzaldehyde
2-Amino-3,5-dimethoxybenzaldehyde
Uniqueness: 2-Amino-3,5-dimethylbenzaldehyde is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
2-amino-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDMVINPHZQMGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665475 | |
Record name | 2-Amino-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70128-12-0 | |
Record name | 2-Amino-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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